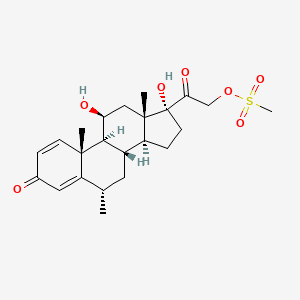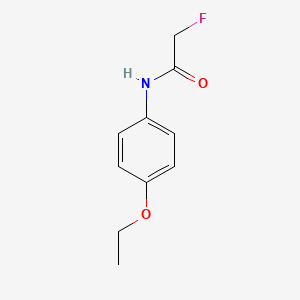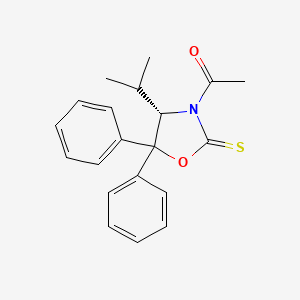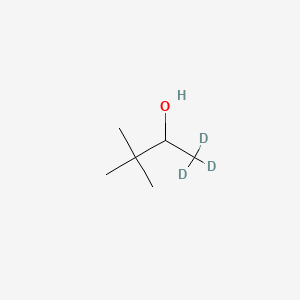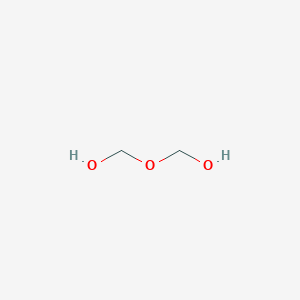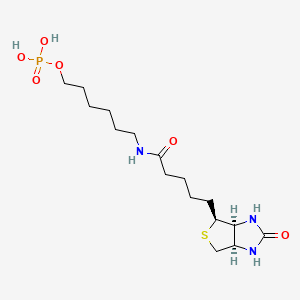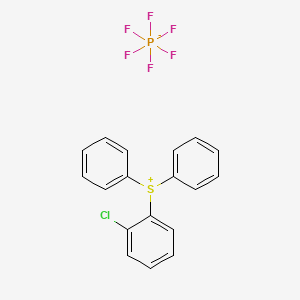![molecular formula C18H20O3 B15289615 4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4’-Carboxybenzylidene)camphor is a derivative of camphor, commonly known for its use as a UV filter in sunscreen products. This compound is a metabolite of 3-(4’-methylbenzylidene)camphor, which is also used in sunscreens. The compound has garnered attention due to its potential endocrine-disrupting effects and its presence in various environmental matrices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-carboxybenzylidene)camphor typically involves the oxidation of 3-(4’-methylbenzylidene)camphor. This process can be carried out using various oxidizing agents under controlled conditions. For instance, the oxidation can be achieved using potassium permanganate or other suitable oxidizing agents in an aqueous medium .
Industrial Production Methods
Industrial production of 3-(4’-carboxybenzylidene)camphor follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4’-Carboxybenzylidene)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert the compound back to its methylbenzylidene form.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of catalysts.
Major Products Formed
Oxidation: 3-(4’-carboxybenzylidene)-6-hydroxycamphor.
Reduction: 3-(4’-methylbenzylidene)camphor.
Substitution: Esters or amides of 3-(4’-carboxybenzylidene)camphor.
Applications De Recherche Scientifique
3-(4’-Carboxybenzylidene)camphor has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential endocrine-disrupting effects.
Medicine: Studied for its UV-filter properties and potential impacts on human health.
Industry: Used in the formulation of sunscreens and other personal care products
Mécanisme D'action
The primary mechanism of action of 3-(4’-carboxybenzylidene)camphor involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. Additionally, the compound has been shown to interact with estrogen receptors, potentially leading to endocrine-disrupting effects. This interaction can alter the expression of genes regulated by estrogen, affecting various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4’-Methylbenzylidene)camphor: A precursor and structurally similar compound used in sunscreens.
3-(4’-Carboxybenzylidene)hydroxycamphor: An oxidized derivative with similar UV-filter properties
Uniqueness
3-(4’-Carboxybenzylidene)camphor is unique due to its dual role as a UV filter and a potential endocrine disruptor. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C18H20O3 |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
4-[(Z)-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-17(2)14-8-9-18(17,3)15(19)13(14)10-11-4-6-12(7-5-11)16(20)21/h4-7,10,14H,8-9H2,1-3H3,(H,20,21)/b13-10- |
Clé InChI |
HMSMJOAPDYWJND-RAXLEYEMSA-N |
SMILES isomérique |
CC1(C\2CCC1(C(=O)/C2=C\C3=CC=C(C=C3)C(=O)O)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
![5-[(9Z)-9-Octadecen-1-yloxy]-2-phenyl-1,3-dioxane](/img/structure/B15289533.png)
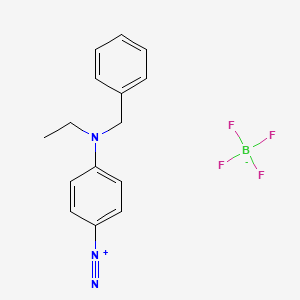

![N-[[2'-(1-Trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl] Pentanamide](/img/structure/B15289574.png)
